

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Methylimidazo[1,2-a]pyridin-8-ol

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A comprehensive guide to the cross-reactivity and selectivity of imidazo[1,2-a]pyridine-based compounds in kinase inhibition, providing researchers with comparative data and experimental context.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several key imidazo[1,2-a]pyridine derivatives that have been evaluated as kinase inhibitors. While specific cross-reactivity data for **2-Methylimidazo[1,2-a]pyridin-8-ol** is not readily available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing potent and often selective inhibition of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2][3]

Comparative Kinase Selectivity Profiles

The following tables summarize the in vitro kinase inhibition data for selected imidazo[1,2-a]pyridine derivatives from published studies. This data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for a direct comparison of the potency and selectivity of these compounds against a panel of different kinases.



Compound	Primary Target(s)	IC50 (nM)	Selectivity Notes	Reference
Compound 4c	CLK1, DYRK1A	700 (CLK1), 2600 (DYRK1A)	Inhibits both CLK1 and DYRK1A at micromolar concentrations.	[2][3][4]
Compound 15a	PI3Kα, mTOR	1.8 (PI3Kα), 19.3 (mTOR)	Potent dual PI3K/mTOR inhibitor with excellent kinase selectivity.	[5]
Compound 31	c-Met	12.8	>78-fold selective against a panel of 16 other tyrosine kinases.	[6]
Compound 24	FLT3-ITD	Potent and balanced inhibition	Effective against wild-type and clinically relevant mutant forms of FLT3.	[7]
GSK923295	CDK2	Potent and selective	A potent and selective inhibitor of cyclindependent kinase 2.	[8]
A novel series	IGF-1R	Potent and selective	A series of potent and selective inhibitors of insulin-like growth factor-1 receptor kinase.	[9]



A novel series	ALK2	Potent inhibitors	Identified as potent inhibitors of Activin-like kinase 2.	[10]
A novel series	Mer/Axl	Highly selective	Highly selective dual inhibitors of Mer and Axl kinases.	[11]

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for the development of targeted therapies. A generalized workflow for assessing the cross-reactivity of a compound is outlined below.

A common method to determine the IC50 of a compound against a panel of kinases is through an in vitro kinase assay.

- Preparation of Reagents:
 - Kinase: Purified recombinant human kinases are used.
 - Substrate: A specific peptide or protein substrate for each kinase, often biotinylated or fluorescently labeled.
 - ATP: Adenosine triphosphate, the phosphate donor, is used at a concentration close to its Michaelis-Menten constant (Km) for each kinase.
 - Test Compound: The imidazo[1,2-a]pyridine derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- Assay Procedure:
 - The kinase, substrate, and test compound are pre-incubated in an assay buffer (typically containing MgCl2, MnCl2, and a buffering agent like HEPES) in a 96- or 384-well plate.



- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
- The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA).

Detection:

- The amount of phosphorylated substrate is quantified. The detection method depends on the assay format and can include:
 - Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

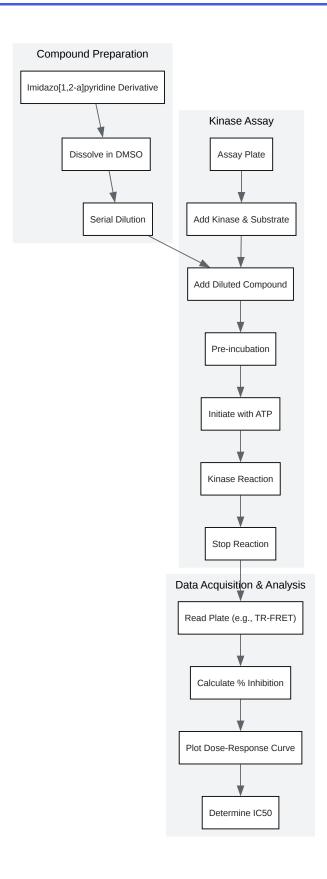
Data Analysis:

- The percentage of kinase activity is calculated for each concentration of the test compound relative to a control (no inhibitor).
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the processes involved in cross-reactivity profiling and the biological context of the targeted kinases, the following diagrams are provided.

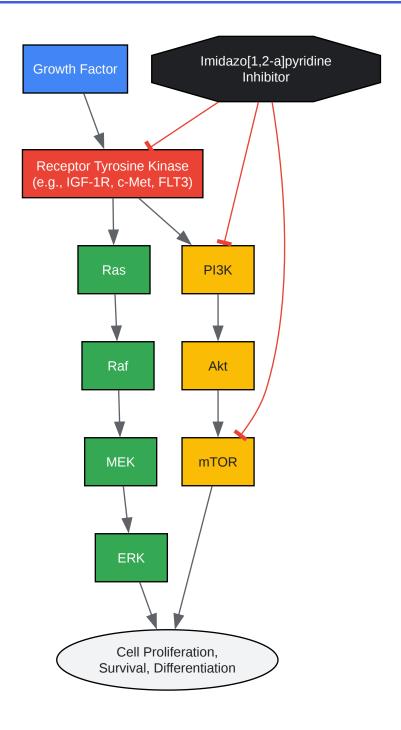




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Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.





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Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The comparative data presented in this guide highlights the diverse range of kinases that can be targeted by derivatives of this core structure. While a



comprehensive cross-reactivity profile for **2-Methylimidazo[1,2-a]pyridin-8-ol** is not currently available, the extensive research on related compounds provides valuable insights for researchers in the field of drug discovery and development. The detailed experimental protocols and workflow diagrams offer a foundational understanding of the methods used to characterize the selectivity of these promising therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds will continue to fuel the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

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